N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of methoxy groups and an indole core, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxyphenethylamine with appropriate reagents to introduce the indole and carboxamide functionalities. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging reactive oxygen species (ROS) and chelating metal ions that catalyze ROS production. This activity helps in reducing oxidative stress and protecting cells from damage.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Known for its neurotoxic effects and monoamine oxidase inhibition.
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares similar structural features but differs in its functional groups and specific applications.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide stands out due to its unique combination of methoxy groups and indole core, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C21H24N2O4 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C21H24N2O4/c1-23-13-17(16-12-15(25-2)6-7-18(16)23)21(24)22-10-9-14-5-8-19(26-3)20(11-14)27-4/h5-8,11-13H,9-10H2,1-4H3,(H,22,24) |
InChI Key |
FWRCJOQGMJDBNM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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